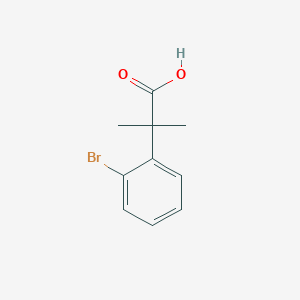
2-(2-Bromophenyl)-2-methylpropanoic acid
Vue d'ensemble
Description
The compound “2-(2-Bromophenyl)-2-methylpropanoic acid” would be a brominated aromatic compound with a carboxylic acid group. Similar compounds, like 2-Bromophenylboronic acid, are used as inhibitors of hormone-sensitive lipase and can catalyze the formation of amide bonds from amines and carboxylic acids .
Synthesis Analysis
The synthesis of similar compounds often involves electrophilic substitution reactions . For example, bromoacetic acid can be synthesized by reacting acetic acid with bromine .Molecular Structure Analysis
The molecular structure of similar compounds, like 2-Bromophenylboronic acid, consists of a brominated phenyl group attached to a boronic acid group .Chemical Reactions Analysis
Aromatic compounds like this often undergo electrophilic aromatic substitution reactions . The bromine atom on the phenyl ring can act as an electrophile, attracting nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, 2-Bromophenylboronic acid is almost white to light beige crystals or powder .Applications De Recherche Scientifique
- Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions .
- This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry are highlighted .
Chemical Biology and Supramolecular Chemistry
Sensing Glucose in Aqueous Water
- Boronic acids, including 2-Bromophenylboronic acid, are known to catalyze the formation of amide bonds from amines and carboxylic acids .
- This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .
- This method is considered a greener alternative for amidations of carboxylic acids and amines .
- 2-Bromophenylacetic acid, a compound similar to 2-(2-Bromophenyl)-2-methylpropanoic acid, has been used as a starting reagent in the synthesis of 8-methoxy-2-tetralone .
Catalysis
Synthesis of 8-methoxy-2-tetralone
Preparation of di-and tri-substituted 2-oxopiperazines
- 2-Bromophenylboronic esters are used as benzyne precursors in the Pd-catalyzed synthesis of triphenylenes .
- On treatment with tBuOK and Pd(0), metal-bound aryne intermediates are formed that undergo effective trimerization to form useful triphenylene compounds .
- Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions and catalysis .
- They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
- For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
Synthesis of Triphenylenes
Cross-Coupling Reactions and Catalysis
Drug Discovery and Material Science
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-bromophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSGJYHPNFXLSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556011 | |
| Record name | 2-(2-Bromophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-2-methylpropanoic acid | |
CAS RN |
113948-00-8 | |
| Record name | 2-(2-Bromophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromophenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



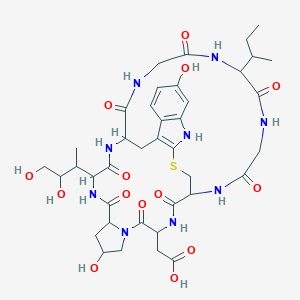
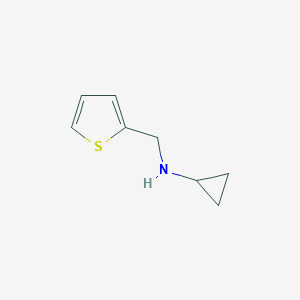
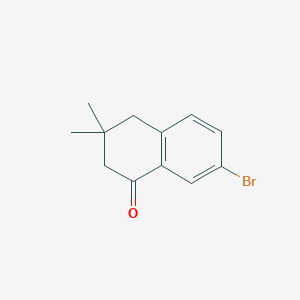
![6-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175429.png)
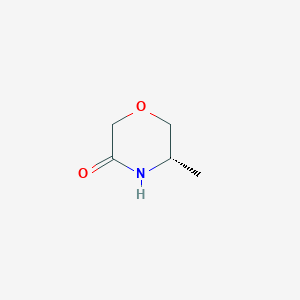
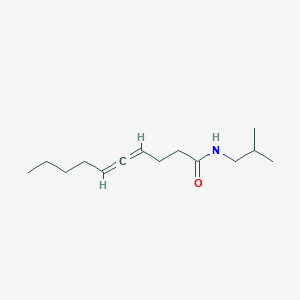
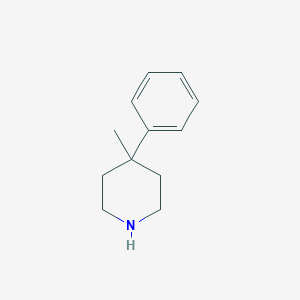
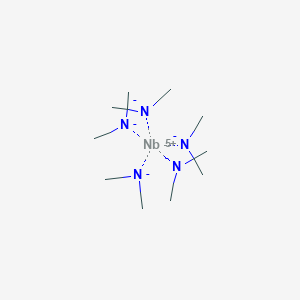
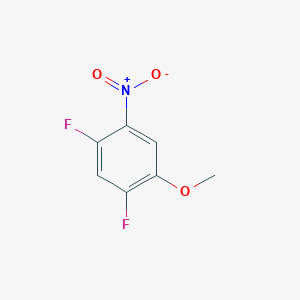
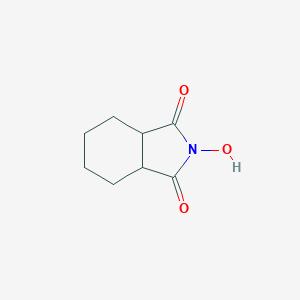
![8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin](/img/structure/B175454.png)
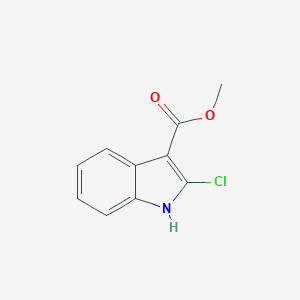
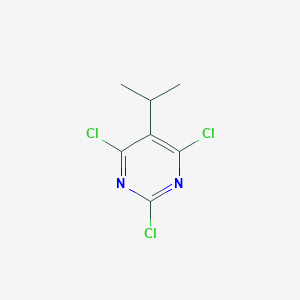
![[(2S)-piperidin-2-yl]methanamine](/img/structure/B175463.png)